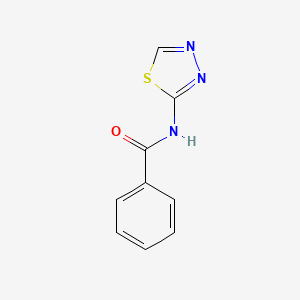

N-(1,3,4-Thiadiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

26861-95-0 |

|---|---|

Molecular Formula |

C9H7N3OS |

Molecular Weight |

205.24 g/mol |

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C9H7N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h1-6H,(H,11,12,13) |

InChI Key |

RWOUBULBQYRRNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 1,3,4 Thiadiazol 2 Yl Benzamide

Conventional Synthetic Approaches

Traditional methods for synthesizing N-(1,3,4-Thiadiazol-2-yl)benzamide and its derivatives often involve multi-step sequences that allow for the careful construction of the target molecule. These approaches can be broadly categorized by the key bond-forming reactions: the formation of the amide linkage, the construction of the 1,3,4-thiadiazole (B1197879) ring, and the introduction of the benzoyl group.

Multistep Condensation Reactions for Amide Linkage Formation

A primary strategy for forming the amide bond in this compound involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) precursor with a benzoic acid derivative. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of the thiadiazole.

One common approach begins with the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole. This intermediate is then reacted with a substituted benzoic acid in the presence of a coupling agent like phosphorus oxychloride or in a dehydrating solvent to yield the final benzamide (B126) derivative. jocpr.comnih.gov For instance, reacting 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with various benzoic acids has been a successful route. ijpcbs.com The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the product.

Another multistep approach involves the initial formation of an acid hydrazide from a benzoic acid derivative. This acid hydrazide can then be used to construct the thiadiazole ring, with the amide linkage being formed in a subsequent step. researchgate.net

Table 1: Examples of Reagents in Multistep Condensation Reactions

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type |

| 2-Amino-1,3,4-thiadiazole | Benzoic acid derivative | Phosphorus oxychloride, heat | This compound |

| Thiosemicarbazide (B42300) | Benzoic acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole (intermediate) |

| Acid hydrazide | Carbon disulfide, KOH | --- | 5-Mercapto-1,3,4-oxadiazole (intermediate for further reaction) |

Cyclocondensation Protocols for 1,3,4-Thiadiazole Ring Construction

The formation of the 1,3,4-thiadiazole ring itself is a critical step in the synthesis. A widely used method is the cyclization of thiosemicarbazide or its derivatives. jocpr.comresearchgate.net For example, thiosemicarbazide can be reacted with a carboxylic acid in the presence of a strong acid like concentrated sulfuric acid or a dehydrating agent like phosphorus oxychloride to yield a 2-amino-5-substituted-1,3,4-thiadiazole. jocpr.comchemmethod.com The substituent at the 5-position of the thiadiazole is determined by the R-group of the carboxylic acid used.

Another established protocol involves the oxidative cyclization of thiosemicarbazones. bu.edu.eg Thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with an aldehyde or ketone, can undergo intramolecular cyclization to form the 1,3,4-thiadiazole ring. bu.edu.eg The choice of oxidizing agent and reaction conditions can influence the outcome of the reaction. Furthermore, N,N'-acylhydrazines can be treated with thionating agents like Lawesson's reagent to construct the 1,3,4-thiadiazole ring. organic-chemistry.org

Researchers have also explored one-pot syntheses where the formation of the thiadiazole ring and the subsequent functionalization occur in a single reaction vessel, which can improve efficiency. nih.gov

Acylation Reactions for Benzoyl Moiety Introduction

The introduction of the benzoyl group is typically achieved through an acylation reaction. This involves reacting a 2-amino-1,3,4-thiadiazole with a benzoyl chloride or a benzoic anhydride. nih.gov The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid or benzoic acid byproduct. researchgate.netmdpi.com

For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be readily acylated with various substituted benzoyl chlorides to produce a library of this compound derivatives. arkat-usa.org The reactivity of the amino group on the thiadiazole ring makes it a good nucleophile for this transformation. The choice of solvent, such as dichloromethane (B109758) or dimethylformamide, can impact the reaction rate and yield. researchgate.net

Microwave-Assisted Synthesis Enhancements

To overcome the limitations of conventional heating methods, such as long reaction times and lower yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. mdpi.comresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significant rate enhancements and improved product yields. nih.govnih.gov

In the context of this compound synthesis, microwave irradiation has been successfully applied to various steps, including the cyclization to form the thiadiazole ring and the final condensation to form the amide bond. nih.gov For example, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups has been achieved under solvent-free microwave irradiation, offering a more environmentally friendly approach. mdpi.comresearchgate.net This method often results in shorter reaction times, ranging from minutes to a few hours, compared to the hours or even days required for conventional heating. mdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours to days | Minutes to hours mdpi.comresearchgate.net |

| Yield | Often moderate | Generally higher arkat-usa.org |

| Conditions | High temperatures, often requires reflux | Precise temperature control, often solvent-free mdpi.com |

| Environmental Impact | Higher energy consumption, solvent waste | Lower energy consumption, potential for solvent-free reactions nih.gov |

Strategies for Functional Group Introduction and Structural Diversification

To explore the structure-activity relationships of this compound derivatives, various strategies are employed to introduce different functional groups and diversify the core structure.

Introduction of Substituted Methylene (B1212753) Amino Moieties

A common derivatization strategy involves the introduction of substituted methylene amino moieties, often through the formation of Schiff bases. This is typically achieved by reacting an amino-functionalized this compound derivative with a variety of aldehydes. mdpi.comresearchgate.net

For example, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide can serve as a key intermediate. The primary amino group on the thiadiazole ring can be condensed with a wide range of substituted aldehydes to generate a library of Schiff base derivatives. mdpi.comresearchgate.net This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and can be performed using either conventional heating or microwave irradiation. mdpi.com The resulting imine (C=N) linkage introduces a new point of structural diversity, allowing for the exploration of various substituents on the aldehyde-derived portion of the molecule.

Incorporation of Halogenated Phenyl and Trifluoromethyl Groups

The introduction of halogen atoms and trifluoromethyl (CF3) groups into the this compound framework is a key strategy to modulate its physicochemical and biological properties. These modifications can significantly influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Halogenated Phenyl Derivatives:

The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including those with halogenated phenyl groups, is a common approach. One method involves the condensation of 2-amino-5-(halophenyl)-1,3,4-thiadiazoles with benzoyl chloride or its derivatives. For instance, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine (B152593) has been used as an intermediate in the synthesis of more complex derivatives. researchgate.net The reaction is typically carried out in the presence of a base like triethylamine in a suitable solvent such as dioxane. nih.gov Research has shown that derivatives with chloro- and fluoro-substitutions on the phenyl ring exhibit notable biological activity. nih.gov For example, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole has been identified as a promising compound. jocpr.com

Trifluoromethyl Derivatives:

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to enhance metabolic stability. The synthesis of trifluoromethyl-containing this compound derivatives often starts from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. nih.govgoogle.com This starting material can be reacted with various benzoyl chlorides to yield the desired N-acylated products. Another approach involves the synthesis of 2-bromo-7-trifluoromethyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine from 2-amino-5-bromo-1,3,4-thiadiazole and a trifluoromethyl acetoacetic ester, which can then be further modified. iaea.org

The following table summarizes representative synthetic approaches for these derivatives:

| Derivative Type | Starting Materials | Reagents and Conditions | Reference |

| Halogenated Phenyl | 2-Amino-5-(halophenyl)-1,3,4-thiadiazole, Benzoyl chloride | Triethylamine, Dioxane, 80°C | researchgate.netnih.gov |

| Trifluoromethyl | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, Substituted benzoyl chloride | Base, Suitable solvent | nih.govgoogle.com |

Formation of Thiadiazole Hybrids with Other Heterocyclic Systems

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. The this compound scaffold has been successfully hybridized with various other heterocyclic systems to create novel compounds with potentially enhanced or synergistic biological activities.

One common approach is to link the thiadiazole ring to another heterocycle, such as a benzimidazole (B57391). For example, new benzimidazole-thiadiazole hybrids have been designed by combining the thiadiazole core with a benzimidazole moiety. erciyes.edu.tr The synthesis often involves a multi-step process starting from the appropriate precursors of each heterocyclic ring, which are then coupled together. erciyes.edu.trscielo.br

Another example is the hybridization with pyrimidine (B1678525) to form thiadiazolo[3,2-a]pyrimidine derivatives. These can be synthesized from 2-amino-1,3,4-thiadiazole derivatives and suitable pyrimidine precursors. iaea.org The modification of the C-7 position of quinolones with heterocyclic rings like thiadiazole has also been explored to alter their antibacterial spectrum and potency. researchgate.net

The synthesis of these hybrid molecules allows for the exploration of new chemical space and the development of compounds with diverse biological profiles.

Derivatization via Cyanomethylene Functionality

The introduction of a cyanomethylene (-CH2CN) group onto the this compound structure provides a versatile handle for further chemical transformations. The reactivity of the cyanomethylene functionality allows for the construction of a variety of new heterocyclic systems fused or attached to the thiadiazole core.

A key precursor for these derivatizations is N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide or its analogs. researchgate.net This intermediate can be synthesized and then utilized in reactions with various electrophiles and nucleophiles. For instance, the active methylene group can participate in condensation reactions with aldehydes and ketones, or be used to build larger heterocyclic rings. The synthesis of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide has been reported, which can then be reacted with different carbon electrophiles to generate a library of novel thiadiazole derivatives. researchgate.net

The following table outlines some of the heterocyclic systems synthesized from cyanomethylene derivatives of this compound:

| Starting Material | Reagents | Resulting Heterocyclic System | Reference |

| N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide | Arylidenes, Heteroarylidenes | Various hybrid heterocycles | researchgate.net |

| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide | Carbon electrophiles | Fused and substituted thiadiazoles | researchgate.net |

Synthesis of Sulfur-Linked Derivatives (e.g., Isopropylthio, Benzylthio)

The introduction of sulfur-linked substituents at the 5-position of the 1,3,4-thiadiazole ring is another important derivatization strategy. This is typically achieved by starting with 2-amino-5-mercapto-1,3,4-thiadiazole, which can be acylated on the amino group with benzoyl chloride and then S-alkylated on the thiol group. researchgate.net

Isopropylthio and Benzylthio Derivatives:

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide and its benzylthio counterpart involves the reaction of the corresponding 5-mercapto precursor with an appropriate alkylating agent, such as isopropyl bromide or benzyl (B1604629) bromide, in the presence of a base. ontosight.aiontosight.ai These reactions are generally straightforward and lead to the desired thioether products in good yields.

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have been synthesized and evaluated for their biological activities. nih.govelsevierpure.com The structure-activity relationship studies of these compounds indicate that both the nature of the benzyl unit and the sulfur linker play a crucial role in their biological effects. nih.gov The synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives has also been reported as analogs of known kinase inhibitors. elsevierpure.comresearchgate.net

The following table provides a summary of the synthesis of sulfur-linked derivatives:

| Derivative | Starting Material | Alkylating Agent | Reference |

| N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide | N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide | Isopropyl halide | ontosight.aiontosight.ai |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide | N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide | Benzyl halide | nih.govelsevierpure.com |

Advanced Spectroscopic and Crystallographic Characterization of N 1,3,4 Thiadiazol 2 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives, the proton signals appear at characteristic chemical shifts (δ) measured in parts per million (ppm).

For a representative compound, N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, the ¹H-NMR spectrum displays key signals that confirm its structure. rdd.edu.iq A singlet peak observed at 5.774 ppm is attributed to the proton of the N-H group. rdd.edu.iq The protons of the pyridine (B92270) ring appear as a doublet in the range of 6.778-7.012 ppm, while a multiplet between 7.2 and 7.8 ppm corresponds to the four aromatic protons of the benzene (B151609) ring. rdd.edu.iq

In another example, for novel benzimidazole-1,3,4-thiadiazole derivatives, the N-H proton of the amide linkage gives a characteristic singlet signal at δ 13.18 ppm, confirming the formation of the amide bond. nih.gov The protons of the benzimidazole (B57391) ring resonate as multiplets at δ 7.17 and 7.52 ppm, with the N-H proton of the benzimidazole appearing at δ 12.60 ppm. nih.gov The phenyl protons show signals at δ 7.42 (triplet) and 8.16 (doublet of doublets). nih.gov

The chemical shifts of protons are influenced by the electronic effects of neighboring atoms and functional groups. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the disappearance of an amine peak and the emergence of a highly deshielded amide singlet at 12.32 ppm, along with an aliphatic -CH₃ singlet at 2.18 ppm, indicates selective N-acetylation. nih.gov

Table 1: Representative ¹H NMR Data for N-(1,3,4-Thiadiazol-2-yl)benzamide Derivatives

| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | N-H | 5.774 | Singlet | rdd.edu.iq |

| Pyridine-H | 6.778-7.012 | Doublet | rdd.edu.iq | |

| Benzene-H | 7.2-7.8 | Multiplet | rdd.edu.iq | |

| Benzimidazole-1,3,4-thiadiazole derivative | Amide N-H | 13.18 | Singlet | nih.gov |

| Benzimidazole-H | 7.17, 7.52 | Multiplet | nih.gov | |

| Phenyl-H | 7.42, 8.16 | Triplet, Doublet of Doublets | nih.gov | |

| N-acetylated 1,3,4-thiadiazole derivative | Amide N-H | 12.32 | Singlet | nih.gov |

| -CH₃ | 2.18 | Singlet | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of a benzimidazole-1,3,4-thiadiazole derivative, a total of 13 signals were observed as expected, confirming the carbon framework of the molecule. nih.gov For some new 1,3,4-thiadiazole compounds, the carbon atoms of the thiadiazole ring (C10 and C11) resonate at downfield chemical shifts due to the influence of the electronegative nitrogen atoms, with signals appearing between 163.77 and 169.01 ppm for C11 and 159.56–162.90 ppm for C10. dergipark.org.tr The phenyl carbons adjacent to the secondary amine (C12–C17) are found in the range of 117.54–146.67 ppm. dergipark.org.tr

The ¹³C NMR spectrum of 2-amino-1,3,4-thiadiazole (B1665364) shows signals for the two carbon atoms of the thiadiazole ring. chemicalbook.com The presence of substituents on the benzamide (B126) or thiadiazole rings leads to predictable shifts in the ¹³C NMR signals, aiding in structural confirmation. For instance, in saccharide-modified thiadiazole sulfonamide derivatives, the carbon signals of the sugar moiety and the aromatic rings are clearly distinguishable. nih.gov

Table 2: Representative ¹³C NMR Data for N-(1,3,4-Thiadiazol-2-yl)benzamide and Related Structures

| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Benzimidazole-1,3,4-thiadiazole derivative | 13 distinct signals | Not specified | nih.gov |

| 1,3,4-Thiadiazole derivatives | C11 (Thiadiazole) | 163.77 - 169.01 | dergipark.org.tr |

| C10 (Thiadiazole) | 159.56 - 162.90 | dergipark.org.tr | |

| Phenyl carbons (C12-C17) | 117.54 - 146.67 | dergipark.org.tr | |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Thiadiazole carbons | 172.13, 158.34 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives exhibits characteristic absorption bands corresponding to specific vibrational modes.

A key feature in the IR spectra of these compounds is the N-H stretching vibration of the amide group, which typically appears in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is also prominent, usually observed between 1630 and 1680 cm⁻¹. For example, in a series of benzimidazole-1,3,4-thiadiazole derivatives, the C=O group shows a peak in the range of 1672–1676 cm⁻¹. nih.gov

The C=N stretching vibration of the thiadiazole ring is another characteristic band, often found around 1590-1620 cm⁻¹. nih.gov The C-S-C stretching vibration within the thiadiazole ring can be observed at lower frequencies, typically around 700 cm⁻¹. dergipark.org.tr The IR spectrum of 2-amino-1,3,4-thiadiazole shows characteristic absorptions for the amine and thiadiazole moieties. nist.gov

Table 3: Characteristic IR Absorption Bands for N-(1,3,4-Thiadiazol-2-yl)benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3200 - 3400 | dergipark.org.tr |

| Amide C=O | Stretching | 1630 - 1680 | nih.gov |

| Thiadiazole C=N | Stretching | 1590 - 1620 | nih.gov |

| Thiadiazole C-S-C | Stretching | ~700 | dergipark.org.tr |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectra of this compound derivatives typically show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

A common fragmentation pathway for 1,3,4-thiadiazole derivatives involves the cleavage of the thiadiazole ring. nih.gov For instance, the fragmentation of a fully acetylated derivative starts with the loss of acetyl groups, followed by the degradation of the thiadiazole ring, leading to characteristic fragment ions. nih.gov The loss of a nitrogen molecule (N₂) is a characteristic fragmentation process in the collision-induced dissociation (CID) mass spectra of 1,2,3-thiadiazole (B1210528) derivatives. nih.gov

The fragmentation patterns can be complex and are influenced by the substituents on both the benzamide and thiadiazole rings. Analysis of these patterns provides valuable insights into the connectivity and stability of different parts of the molecule.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction provides the most definitive structural information for a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of all atoms in the crystal lattice can be determined.

For a fused triazolo-thiadiazole derivative, single crystal X-ray analysis confirmed the molecular structure and revealed details about its supramolecular assembly through non-covalent interactions such as N···H, S···H, C···C, and S···C contacts. mdpi.com In another study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, revealing its crystallization in the triclinic crystal system with the P-1 space group. mdpi.com

The data obtained from single crystal X-ray diffraction includes precise bond lengths, bond angles, and torsion angles, which define the molecular geometry and conformation. This information is invaluable for understanding the steric and electronic effects that govern the molecule's shape and reactivity. It also provides a basis for computational studies and for understanding structure-property relationships. nih.gov

Computational and Theoretical Investigations of N 1,3,4 Thiadiazol 2 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and its target receptor, providing valuable information on binding affinity and mode.

Molecular docking studies have been instrumental in predicting the binding affinities of N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives with various biological receptors. These simulations calculate a docking score or binding energy (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding.

The interaction modes are also elucidated, revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the receptor's active site. For instance, studies on different derivatives have shown that the 1,3,4-thiadiazole (B1197879) ring and the benzamide (B126) moiety frequently participate in crucial binding interactions. The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the phenyl rings often engage in hydrophobic and π-π interactions, stabilizing the complex. sciforum.netresearchgate.net

To explore the therapeutic potential of this compound derivatives, specific docking studies have been conducted against various validated enzyme targets.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folic acid metabolism and a well-known target for anticancer and antimicrobial agents. sciforum.net Several studies have docked this compound derivatives into the active site of DHFR. researchgate.netmdpi.comsciforum.netsemanticscholar.org For example, compounds like 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide have demonstrated strong binding affinities, with docking scores superior to some reference compounds. researchgate.net These interactions are often characterized by lipophilic contacts and π-π stacking within the enzyme's active site, rather than hydrogen bonds. sciforum.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ajgreenchem.commdpi.com Its inhibition is a major strategy in cancer therapy. mdpi.com Docking studies of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide and other benzamide derivatives have identified VEGFR-2 as a potential molecular target. nih.gov These compounds have shown the ability to fit into the ATP-binding site of the VEGFR-2 kinase domain, forming key interactions that lead to potent inhibitory activity. nih.govrsc.org For instance, a thiadiazole Schiff base derivative exhibited a strong binding affinity score of -11.79 kcal/mol with VEGFR-2. rsc.org

Acetylcholinesterase (AChE): AChE is a primary target in the management of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.tr A series of benzamide derivatives bearing a 1,3,4-thiadiazole nucleus has been synthesized and evaluated for anticholinesterase activity. tbzmed.ac.ircitedrive.com Molecular docking has revealed that these compounds can bind within the active site of AChE, with interactions involving key amino acid residues like Tyr121. nih.gov Some derivatives have shown remarkable potency, with IC50 values in the nanomolar range, even surpassing the reference drug donepezil (B133215). tbzmed.ac.ircitedrive.com

Interactive Data Table: Molecular Docking of this compound Derivatives

| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2- yl)amino)ethyl)benzamide | DHFR | -9.8 | Phe 31, Ile 50, Arg 52 |

| 4-methyl-N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2- yl)amino)ethyl)benzamide | DHFR | -9.7 | Phe 31, Ile 50, Arg 52 |

| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide | AChE | - | Tyr121 |

| Thiadiazole Schiff base (TISSB2) | VEGFR-2 | -11.79 | - |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | Integrin α5β1 | -7.7 | - |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | DNA | -7.4 | - |

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET Properties)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. In silico ADMET prediction for this compound derivatives has been performed using various computational models. universci.com

Studies have shown that several derivatives of this compound adhere to Lipinski's rule of five, suggesting good oral bioavailability. rsc.org Predictions often indicate high intestinal absorption and low to moderate blood-brain barrier (BBB) penetration, which can be advantageous depending on the desired therapeutic target. rsc.orgsemanticscholar.org These computational tools analyze the molecular structure to predict properties like aqueous solubility, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity risks. The results from these in silico analyses are crucial for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing. nih.gov

Interactive Data Table: Predicted ADMET Properties for Selected Derivatives

| Derivative | Lipinski's Rule Violation | Intestinal Absorption | Blood-Brain Barrier Penetration |

|---|---|---|---|

| Derivative 6b rsc.org | 0 | High | Low |

| Derivative 19 rsc.org | 0 | High | Low |

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Computational models are pivotal in elucidating the Structure-Activity Relationships (SAR) of this compound derivatives. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. nih.gov

By systematically altering substituents on the benzamide and thiadiazole rings and correlating these changes with docking scores and predicted activity, researchers can build robust SAR models. researchgate.net For example, it has been observed that the nature and position of substituents on the phenyl ring of the benzamide moiety can significantly influence inhibitory potency against specific targets. Electron-withdrawing groups (like nitro or halo groups) or electron-donating groups (like methoxy) at different positions can alter the electronic properties and steric bulk of the molecule, leading to enhanced or diminished binding affinity. nih.gov These computational SAR studies provide a rational basis for designing new analogs with improved potency and selectivity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and its analogs. universci.commdpi.com These methods provide deep insights into the molecule's geometric and electronic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help to understand the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. universci.com This information is crucial for understanding how the molecule will interact with biological receptors on an electronic level, complementing the findings from molecular docking simulations.

Mechanistic and in Vitro Biological Activity Research of N 1,3,4 Thiadiazol 2 Yl Benzamide

In Vitro Anticancer Activity and Cellular Mechanisms

The N-(1,3,4-thiadiazole) scaffold is a key structure in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including notable anticancer properties. nih.gov These compounds are thought to interfere with DNA replication processes, contributing to their antitumor effects. mdpi.com

Cytotoxicity Evaluation against Human Cancer Cell Lines

Derivatives of N-(1,3,4-Thiadiazol-2-yl)benzamide have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

For instance, certain derivatives have shown excellent anti-proliferation capabilities against breast cancer cells like MCF-7 and SK-BR-3, as well as lung cancer cells such as A549 and H1975. nih.gov Notably, the inhibitory effect on healthy breast and lung cells was found to be weak, suggesting a degree of selectivity for cancer cells. nih.gov

Other studies have highlighted the cytotoxicity of these compounds against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. nih.govresearchgate.net In some cases, the cytotoxic activity of these derivatives against PC3 and SKNMC cells was even higher than that of the standard chemotherapy drug, doxorubicin (B1662922). researchgate.net The activity against various cancer cell lines, including HeLa and HepG-2, has also been reported. mdpi.comnih.gov

The substitution on the benzamide (B126) ring plays a crucial role in the cytotoxic potency. For example, derivatives with a halogenated phenyl group have shown higher potency, with the activity increasing with the size of the halogen atom (bromo > chloro > fluoro). nih.gov Conversely, substituents like hydrogen, trifluoromethyl, methoxy (B1213986), or nitro groups on the phenyl ring were found to be less advantageous for this activity. nih.gov

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| This compound derivatives (29i-k) | MCF-7, SK-BR-3, A549, H1975 | 0.77–3.43 μM | mdpi.com |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) | MDA (Breast) | 9 μM | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative (35) | SKNMC | 5.41 ± 0.35 µM | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative (35) | PC3 | 22.19 ± 2.1 µM | mdpi.com |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (63) | HT-29 | 33.67 µM | mdpi.com |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (63) | PC-3 | 64.46 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 µM | nih.gov |

Enzyme Inhibition as a Mechanism of Action

A key mechanism behind the anticancer activity of this compound derivatives is their ability to inhibit specific enzymes crucial for cancer cell growth and survival.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinases: Several studies have identified derivatives of this compound as dual inhibitors of EGFR and HER2. nih.govnih.gov Kinase assays have confirmed that these compounds can selectively inhibit the kinase activity of both EGFR and HER2, which are highly expressed in various cancers, including breast cancer. nih.govnih.gov This dual inhibition is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

Tyrosine Kinases: The inhibition of tyrosine kinase enzymes is another significant mechanism of action. nih.gov Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide, for example, have been investigated as tyrosine kinase inhibitors. mdpi.comut.ac.ir

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). researchgate.netnih.gov By inhibiting VEGFR-2, these compounds can potentially cut off the blood supply to tumors, thereby inhibiting their growth. nih.gov

Modulation of Cellular Pathways

Research has shown that this compound derivatives can modulate critical cellular signaling pathways involved in cancer progression. For instance, some of these compounds have been found to inhibit the phosphorylation of EGFR and HER2, a key step in the activation of downstream signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer. nih.gov

Induction of Apoptosis and Cell Cycle Progression Modulation

Inducing apoptosis, or programmed cell death, is a major goal of cancer therapy. This compound derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, one derivative was found to induce the release of cytochrome c, a key event in the apoptotic cascade. nih.gov

Furthermore, these compounds can modulate the cell cycle. Some derivatives have been observed to cause cell cycle arrest at the S and G2/M phases in cancer cells, preventing them from proliferating. mdpi.com

In Vitro Antimicrobial Activity and Spectrum Analysis

In addition to their anticancer properties, N-(1,3,4-Thiadiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial strains.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that derivatives of this compound exhibit efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Potent activity has been reported against Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA) and Bacillus subtilis. nih.govnih.gov

Gram-Negative Bacteria: These compounds have also shown activity against Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

The nature of the substituent on the thiadiazole ring can influence the antibacterial spectrum. For instance, compounds with electron-donating groups have shown high potency against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, -237, -238) | Staphylococcus aureus (MRSA) | 0.25 - 1 µg/mL | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237, -238) | Listeria monocytogenes | as low as 0.25 µg/mL | researchgate.net |

| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237, -238) | Vancomycin-resistant enterococci (VRE) | as low as 0.25 µg/mL | researchgate.net |

| Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Staphylococcus aureus, Bacillus subtilis | 20–28 μg/mL | nih.gov |

Antifungal Properties (e.g., Aspergillus fumigatus, Penicillium italicum, Geotrichum candidum, Candida albicans)

Derivatives of the this compound framework have demonstrated notable antifungal capabilities against a spectrum of pathogenic fungi. Research has particularly highlighted the efficacy of these compounds against various Candida species and other molds.

One derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has been identified as a potent agent against different Candida species, including azole-resistant isolates, with Minimum Inhibitory Concentration (MIC) values required to inhibit 100% of growth (MIC100) ranging from 8 to 96 μg/ml. nih.gov Further studies on other 1,3,4-thiadiazole (B1197879) derivatives have confirmed activity against clinically relevant fungi. For instance, certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antifungal activity against Aspergillus fumigatus, Candida albicans, and Geotrichum candidum at concentrations between 8 and 31.25 μg/mL. nih.gov Additionally, derivatives bearing oxygenated substituents on a phenyl ring attached to the thiadiazole core displayed significant activity against Aspergillus niger and Candida albicans, with MIC values ranging from 32 to 42 μg/mL. nih.gov

While extensive data exists for the aforementioned fungi, specific research on the activity of this compound derivatives against Penicillium italicum is less prominent in the reviewed literature.

Antifungal Activity of this compound Derivatives

| Fungal Species | Derivative Type | Observed Activity (MIC) | Citation |

|---|---|---|---|

| Candida species (including azole-resistant isolates) | 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | 8 - 96 µg/mL (MIC100) | nih.gov |

| Candida albicans | Tris-2,5-disubstituted 1,3,4-thiadiazoles | 8 - 31.25 µg/mL | nih.gov |

| Candida albicans | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines with oxygenated substituents | 32 - 42 µg/mL | nih.gov |

| Aspergillus fumigatus | Tris-2,5-disubstituted 1,3,4-thiadiazoles | 8 - 31.25 µg/mL | nih.gov |

| Geotrichum candidum | Tris-2,5-disubstituted 1,3,4-thiadiazoles | 8 - 31.25 µg/mL | nih.gov |

Insecticidal and Larvicidal Activity (e.g., Spodoptera littoralis, Culex pipiens L.)

The 1,3,4-thiadiazole nucleus is a key component in the development of new agrochemicals, with certain derivatives showing significant insecticidal and larvicidal effects.

Research into new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives has demonstrated their insecticidal potential against the cotton leafworm, Spodoptera littoralis. researchgate.netfigshare.com Specifically, N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been developed and tested against this pest. researchgate.net One study identified an arylidene derivative of a related compound as the most potent, with a median lethal concentration (LC50) of 79.73 μg/ml against Spodoptera littoralis. researchgate.net

In terms of larvicidal activity, various novel diamide (B1670390) derivatives have been synthesized and tested against the mosquito species Culex pipiens. Many of these compounds exhibited excellent activity at a concentration of 5 μg/mL. nih.gov For example, one particularly effective compound, designated 6r in a study, demonstrated 100% larvicidal activity at 5 μg/mL and maintained high activity (70%) even at a lower concentration of 2 μg/mL. nih.govnih.gov

Insecticidal and Larvicidal Activity of 1,3,4-Thiadiazole Derivatives

| Target Species | Derivative Type | Observed Activity | Citation |

|---|---|---|---|

| Spodoptera littoralis (Cotton Leafworm) | 2,4-dichlorobenzylidenecyanoacetohydrazide derivative | LC50 = 79.73 µg/mL | researchgate.net |

| Spodoptera littoralis (Cotton Leafworm) | 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Remarkable insecticidal activity | researchgate.netfigshare.com |

| Culex pipiens L. (Mosquito Larvae) | Novel diamide derivative (6r) | 100% mortality at 5 µg/mL; 70% at 2 µg/mL | nih.govnih.gov |

| Culex pipiens L. (Mosquito Larvae) | Novel diamide derivatives (6b, 6m, 6p, 6t) | 70-80% mortality at 5 µg/mL | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those based on the 1,3,4-thiadiazole scaffold. While research on the parent this compound is limited, complex derivatives have been synthesized and evaluated.

A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were screened for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Two selected compounds from this series demonstrated moderate activity, showing a Minimum Inhibitory Concentration (MIC) of 10 μg/ml.

Antitubercular Activity of a 1,3,4-Thiadiazole Derivative

| Bacterial Strain | Derivative Type | Observed Activity (MIC) | Citation |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | 10 µg/ml |

Postulated Mechanisms of Antimicrobial Action (e.g., Inhibition of Essential Biomolecule Synthesis)

The antimicrobial effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. A primary mechanism identified for the antifungal activity of the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol is the disruption of cell wall biogenesis. nih.gov This compound causes treated fungal cells to lose their characteristic shape, form giant cells, and flocculate. nih.gov It induces an uneven distribution of essential cell wall components like chitin (B13524) and β(1→3) glucan, leading to impaired cell wall integrity without affecting ergosterol (B1671047) content. nih.gov Other proposed mechanisms for the broader antimicrobial effects of 1,3,4-thiadiazole derivatives include the inhibition of DNA, RNA, and protein synthesis. researchgate.net

Enzyme Inhibition Studies Beyond Oncological Targets

Lipoxygenase (LOX) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of lipoxygenase (LOX) enzymes, which play a role in inflammatory pathways. A study focusing on a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives tested their inhibitory activity against 15-lipoxygenase-1. The results indicated that methoxylated derivatives were the most potent enzyme inhibitors, particularly when the methoxy group was at the ortho position of the phenyl residue.

Carbonic Anhydrase (CA) Inhibition

The 1,3,4-thiadiazole ring is a well-established scaffold for the development of carbonic anhydrase (CA) inhibitors. However, the vast majority of potent inhibitors in this class feature a sulfonamide group, which is crucial for binding to the zinc ion in the enzyme's active site. researchgate.netmdpi.comnih.gov Research on benzamide-based derivatives as CA inhibitors is less common.

A notable study synthesized a series of compounds from a starting material, 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, which uniquely contains both the benzamide and the critical sulfonamide moieties. nih.gov The resulting acridine (B1665455) sulfonamide/carboxamide derivatives were potent inhibitors of several human CA (hCA) isoforms. One derivative, compound 7e, showed particularly strong activity against hCA II with an inhibition constant (Ki) of 7.9 nM. nih.gov This highlights that while the benzamide portion can be part of a larger molecular structure, the sulfonamide group remains the key pharmacophore for potent carbonic anhydrase inhibition within the 1,3,4-thiadiazole class.

Carbonic Anhydrase Inhibition by a 1,3,4-Thiadiazole Derivative

| Enzyme Isoform | Derivative (Compound 7e) | Observed Activity (Ki) | Citation |

|---|---|---|---|

| Human Carbonic Anhydrase II (hCA II) | Acridine sulfonamide/carboxamide derivative | 7.9 nM | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Research into the derivatives of this compound has revealed their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

A series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity using Ellman's spectrophotometric method. tbzmed.ac.ir Several of these compounds demonstrated potent inhibitory activity, with some even surpassing the efficacy of the reference drug, donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). tbzmed.ac.ir Notably, compound 7e , which features a fluorine atom at the meta position of the phenyl ring, emerged as the most active compound in the series with an exceptionally low IC₅₀ value of 1.82 ± 0.6 nM. tbzmed.ac.ir Molecular docking studies suggest that the nitrogen atoms of the 1,3,4-thiadiazole ring in these compounds can form hydrogen bonds with the hydroxyl group of Tyr121 in the active site of AChE. tbzmed.ac.ir

Another study focused on 5-benzyl-1,3,4-thiadiazole derivatives, which share the core thiadiazole ring. researchgate.net In this research, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole exhibited moderate AChE inhibitory activity with an IC₅₀ value of 33.16 µM. researchgate.net Docking studies for this compound indicated that a nitrogen atom of the 1,3,4-thiadiazole ring interacts with the catalytic active site of AChE. researchgate.net

Furthermore, research on benzamide and picolinamide (B142947) derivatives has highlighted the influence of the amide portion of the molecule on AChE inhibition. tandfonline.comresearchgate.netnih.govtandfonline.com While not direct derivatives of the title compound, these studies provide valuable structure-activity relationship insights, indicating that the nature and substitution pattern of the benzamide ring are crucial for potent AChE inhibitory activity. tandfonline.comresearchgate.netnih.govtandfonline.com For instance, certain picolinamide derivatives, which are isomers of benzamides, showed stronger bioactivity. tandfonline.comresearchgate.netnih.gov

The table below summarizes the acetylcholinesterase inhibitory activities of selected this compound derivatives and related compounds.

| Compound ID | Structure | AChE IC₅₀ | Reference |

| 7e | N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | 0.6 ± 0.05 µM | tbzmed.ac.ir |

| 4a | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 33.16 µM | researchgate.net |

In Vitro Antioxidant Activity Investigations

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds designed for antioxidant activity. Various studies have demonstrated that derivatives of this compound possess the ability to scavenge free radicals and chelate metal ions, which are key aspects of antioxidant action.

In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and their antioxidant potential was evaluated. nih.gov The investigation revealed that the substitution pattern on the thiazolidin-4-one ring, attached to the thiadiazole core, significantly influences the antioxidant capacity. nih.gov For example, a derivative bearing a para-hydroxy substitution demonstrated notable antioxidant potential. nih.gov

Another research effort focused on thiazolidin-4-ones substituted with a thiadiazole ring. nih.gov The antioxidant properties were assessed using the diphenylpicrylhydrazyl (DPPH) radical scavenging assay. Among the synthesized compounds, 2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one was identified as having superior antioxidant activity, with an IC₅₀ of 161.93 μmol L⁻¹. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups on the aromatic rings attached to the thiadiazole nucleus generally enhances the antioxidant capacity.

The following table presents the antioxidant activity of selected 1,3,4-thiadiazole derivatives.

| Compound ID | Assay | Antioxidant Activity (IC₅₀) | Reference |

| 3s | DPPH | 161.93 μmol L⁻¹ | nih.gov |

| D-16 | DPPH | 22.3 µM | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 111.6 µM | nih.gov |

Emerging Academic Applications and Advanced Materials Science Research of 1,3,4 Thiadiazole Derivatives

Role in Material Science Research

The inherent characteristics of the 1,3,4-thiadiazole (B1197879) core, such as its rigid planar structure, thermal stability, and electron-accepting nature, have made it a focal point of research in diverse areas of materials science.

Components for Semiconductors and Energy Accumulators

The electron-deficient nature of the 1,3,4-thiadiazole ring makes its derivatives promising candidates for n-type organic semiconductors, which are essential for creating complementary circuits in organic electronics. Research into their electronic properties has shown their potential use in devices like organic field-effect transistors (OFETs).

In the field of energy storage, substituted thiadiazoles are being explored as energy-rich anolytes for nonaqueous redox flow batteries. These derivatives exhibit high solubility and low redox potentials, which are critical properties for achieving high energy density in next-generation battery systems. The versatility of the thiadiazole structure allows for molecular tuning to optimize these electrochemical properties.

Applications in Liquid Crystals and Polymers

The linearity and rigidity of the 1,3,4-thiadiazole moiety are highly conducive to the formation of liquid crystalline phases. Numerous 1,3,4-thiadiazole-based compounds have been synthesized and shown to exhibit various mesophases, including nematic and smectic phases, which are crucial for display technologies. The introduction of a 1,3,4-thiadiazole core into a molecule can induce or stabilize liquid crystal behavior at high temperatures due to its excellent thermal stability.

Research on asymmetrically substituted 1,3,4-thiadiazole derivatives has demonstrated that the length of alkyl chains can influence the type of mesophase observed. For instance, derivatives with shorter ester arms tend to display enantiotropic nematic (N) and smectic A (SmA) phases, while those with longer chains exhibit smectic A (SmA) and smectic E (SmE) phases. Similarly, H-shaped 1,3,4-thiadiazole dimers have been shown to form stable nematic phases.

Table 1: Liquid Crystalline Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Observed Liquid Crystal Phases | Reference |

|---|---|---|

| n-alkyl-4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzoate (short ester arm, B1-B7) | Nematic (N), Smectic A (SmA) | |

| n-alkyl-4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzoate (long ester arm, B8-B11) | Smectic A (SmA), Smectic E (SmE) | |

| H-shaped 1,3,4-thiadiazole dimers | Nematic (N) | |

| 2-(p-active-alkoxyphenyl-imine)-5-(p-n-alkoxy)phenyl-1,3,4-thiadiazoles | Chiral Smectic C* (SmC*), Cholesteric |

Development of Nanomaterials

The synthesis of 1,3,4-thiadiazole derivatives has also intersected with the field of nanotechnology. For example, magnesium oxide (MgO) nanoparticles have been effectively utilized as a heterogeneous basic catalyst for the preparation of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives. This approach highlights the synergy between nanomaterials and the synthesis of these heterocyclic compounds, offering efficient and novel synthetic routes.

Utilization as Dyes and Fluorescent Markers

The extended π-conjugated system present in many 1,3,4-thiadiazole derivatives makes them suitable for applications as dyes and fluorescent materials. By incorporating an azo group (–N=N–), a series of intensely colored 2-arylazo-5-aryl-1,3,4-thiadiazole dyes have been synthesized. The color of these dyes can be tuned by altering the substituents on the aryl rings, which modifies the electronic transitions within the molecule. The UV-Vis spectra of these dyes show absorption maxima that vary depending on the electronic nature of the substituents.

Furthermore, some 1,3,4-thiadiazole derivatives exhibit significant fluorescence. Research has led to the development of blue light-emitting liquid crystalline star-shaped molecules based on 1,3,4-thiadiazoles, which are promising for applications in organic light-emitting diodes (OLEDs).

Table 2: Spectroscopic Data for Selected 1,3,4-Thiadiazole Azo Dyes

| Compound Name | Absorption Maxima (λmax, nm) in MeOH | Reference |

|---|---|---|

| 2-[4-(N,N-Dimethylamino)phenylazo]-5-phenyl-1,3,4-thiadiazole | 286, 470 | |

| 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 289, 478 | |

| 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole | 287, 496 | |

| 2-(4-Hydroxyphenylazo)-5-(4-bromophenyl)-1,3,4-thiadiazole | 278, 372 |

Crystal Engineering and Supramolecular Assembly based on Hydrogen Bonding

Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures. In this context, N-(1,3,4-Thiadiazol-2-yl)benzamide and its analogues are excellent candidates for study due to their capacity for forming specific and directional intermolecular interactions.

The primary interaction governing the supramolecular assembly in these compounds is hydrogen bonding. A common and robust motif observed in the crystal structures of N-(substituted-1,3,4-thiadiazol-2-yl)benzamide derivatives is the formation of a centrosymmetric dimer via a pair of N—H⋯N hydrogen bonds between the amide proton and a nitrogen atom of the thiadiazole ring. This interaction is often described by the graph-set notation R²₂(8).

Table 3: Hydrogen Bonding Patterns in this compound and Related Derivatives

| Compound Type | Hydrogen Bond Type | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | N—H···N | Centrosymmetric R²₂(8) inversion dimer | |

| 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles | N—H···N, C—H···O, C—H···F, C—H···π | Stabilized crystal packing via multiple weak interactions | |

| 2,4-dichloro-N-(...-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | N—H···N (thiadiazole), N—H···O (amino acid) | Fixation in enzyme active site via H-bonds |

Conclusion and Future Research Directions

Current Achievements in N-(1,3,4-Thiadiazol-2-yl)benzamide Research

Research into this compound derivatives has yielded significant accomplishments, primarily centered on the exploration of their diverse pharmacological activities. The 1,3,4-thiadiazole (B1197879) nucleus is considered a privileged scaffold due to its favorable physicochemical properties and ability to engage in various biological interactions. nih.gov Its strong aromatic character and the presence of the -N=C-S- toxophoric group are believed to contribute to its wide range of biological effects. researchgate.netjocpr.com

Key achievements include the discovery of potent anticancer agents . Numerous studies have demonstrated the cytotoxic properties of these derivatives against a variety of human cancer cell lines, including breast, lung, colon, prostate, and neuroblastoma. nih.govmdpi.comucsf.eduijcce.ac.ir For instance, certain derivatives have shown inhibitory activity against crucial cancer-related enzymes like lipoxygenase and tyrosine kinases. nih.govmdpi.com Some compounds have exhibited anticancer activity superior to standard drugs like doxorubicin (B1662922) in specific cell lines. nih.gov The mechanism of action for some of these anticancer derivatives has been linked to the induction of apoptosis through caspase pathways. ijcce.ac.ir

In addition to oncology, significant strides have been made in the area of antimicrobial research . Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov The 2-amino-1,3,4-thiadiazole (B1665364) moiety, a core component of the title compound, is recognized as a potential scaffold for developing new antimicrobial agents. nih.gov

Furthermore, research has uncovered other valuable therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant activities . jocpr.compjps.pknih.gov The versatility of the 1,3,4-thiadiazole scaffold allows for molecular modifications that can tune its biological activity towards these different therapeutic targets. jocpr.com

Unexplored Avenues and Potential for Novel Derivative Development

Despite the considerable progress, several avenues in the research of this compound remain largely unexplored. The full therapeutic potential of this scaffold is yet to be realized, and there are numerous opportunities for the development of novel derivatives with enhanced or entirely new biological activities.

One promising area is the investigation of these compounds as inhibitors of novel biological targets . While research has focused on established targets like kinases and microbial enzymes, many other disease-relevant proteins could be modulated by this class of compounds. Exploring their activity against targets involved in neurodegenerative diseases, metabolic disorders, and viral infections could open up new therapeutic applications.

The development of dual-target or multi-target inhibitors is another exciting frontier. A series of this compound derivatives containing a 6,7-methoxyquinoline structure has already been successfully designed as EGFR/HER-2 dual-target inhibitors for cancer therapy. nih.gov This approach could be expanded to other disease areas where targeting multiple pathways simultaneously offers a therapeutic advantage.

Furthermore, there is a need to explore the impact of a wider range of substituents on the benzamide (B126) and thiadiazole rings. While many studies have focused on common functional groups, the introduction of more complex and diverse chemical moieties could lead to the discovery of derivatives with unique pharmacological profiles. The synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a strategy that holds significant potential for generating novel and potent drug candidates. nih.gov

Methodological Advancements in Synthesis and Characterization for Future Studies

Future research will be significantly propelled by ongoing advancements in synthetic and characterization methodologies. The development of more efficient, cost-effective, and environmentally friendly synthetic routes is crucial for generating large and diverse libraries of this compound derivatives for high-throughput screening.

Recent progress includes the development of one-pot synthesis methods that streamline the production of 2-amino-1,3,4-thiadiazole derivatives, avoiding the use of toxic reagents like phosphorus oxychloride. encyclopedia.pub Microwave-assisted synthesis has also emerged as a rapid and efficient technique for preparing these compounds. researchgate.net These modern synthetic approaches not in the table below allow for faster access to novel compounds but also align with the principles of green chemistry.

In terms of characterization, the standard analytical techniques such as IR, NMR, and mass spectrometry remain fundamental for structure elucidation. nih.govpjps.pkijpcbs.com However, the increasing use of computational methods , such as Density Functional Theory (DFT) calculations, provides deeper insights into the geometric and physicochemical properties of these molecules, aiding in the interpretation of experimental data. nih.gov

For biological evaluation, the development and application of advanced in vitro and in vivo models will be critical. The use of 3D cell culture models and specific xenograft models in animals, as demonstrated in the study of EGFR/HER-2 dual inhibitors, provides a more accurate prediction of a compound's efficacy and toxicity in a biological system. nih.gov

Prospects for Rational Design of Biologically Active Agents

The future of developing potent and selective drugs based on the this compound scaffold lies in the principles of rational drug design . This approach involves a deep understanding of the molecular interactions between the drug candidate and its biological target.

Molecular docking and in silico screening are powerful tools that are increasingly being used to predict the binding affinity and mode of interaction of novel derivatives with target proteins. ucsf.eduresearchgate.net This allows for the pre-selection of the most promising candidates for synthesis and biological testing, saving time and resources. For example, docking studies have been successfully used to identify potential inhibitors of Janus kinase 3 (JAK3) and to understand the binding interactions with casein kinase-2 (CK2). nih.govresearchgate.net

The design of compounds with specific physicochemical properties for improved drug-likeness is another key aspect. This includes optimizing parameters such as solubility, membrane permeability, and metabolic stability to ensure that the active compound can reach its target in the body and exert its therapeutic effect. researchgate.netresearchgate.net

By combining the power of computational chemistry with advanced synthetic methods and robust biological evaluation, researchers can move beyond serendipitous discovery towards the deliberate design of this compound derivatives with tailored biological activities and improved therapeutic profiles. This integrated approach will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

Q & A

Q. What are the common synthetic routes for preparing N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives?

- Methodological Answer : The core structure is typically synthesized via cyclocondensation of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization under reflux conditions . Modifications to the thiadiazole ring or benzamide moiety are achieved by introducing substituents (e.g., alkylthio, trifluoromethyl) via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis improves yield and reduces reaction time for derivatives with methoxy or halide substituents .

Q. Key Reaction Conditions :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Dry acetonitrile, reflux | 75–85 | |

| Substitution | K₂CO₃, DMF, 80°C | 60–90 |

Q. What spectroscopic techniques confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.0 ppm) and distinguishes E/Z isomers via olefinic proton coupling constants (e.g., J = 12 Hz for E-configuration in ) .

- IR Spectroscopy : Identifies amide C=O stretches (~1680–1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 366.51 for a derivative in ) .

Q. What biological targets are associated with this compound derivatives?

Q. How do researchers resolve discrepancies in spectral data during structure elucidation?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping aromatic protons) are addressed using:

- 2D NMR (COSY, HSQC) : Resolves spin-spin coupling in complex derivatives like E/Z isomers .

- X-ray crystallography : Confirms absolute configuration, as seen in for a methoxy-substituted derivative .

Q. What strategies are used to design derivatives with enhanced selectivity against cancer cells?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., CF₃) on the benzamide moiety enhance CDK1 inhibition, while bulky substituents (e.g., benzylthio) improve membrane permeability .

- Molecular docking : Predicts binding affinity to CDK1 (PDB: 1HCL) and guides substituent placement for optimal hydrogen bonding .

Q. How can cytotoxicity discrepancies between cancer and normal cell lines be addressed?

- Methodological Answer :

- Selectivity assays : Compare IC₅₀ values across cancer (e.g., MDA-MB-231) and normal (e.g., MRC-5) cells. Derivatives with >10-fold selectivity are prioritized .

- Mechanistic studies : Flow cytometry identifies cell cycle arrest (G2/M phase) and annexin V staining quantifies apoptosis induction .

Data Contradiction Analysis

Q. Why do some studies report variable IC₅₀ values for structurally similar derivatives?

- Methodological Answer : Discrepancies arise from differences in assay protocols (e.g., serum concentration, incubation time). Standardization using guidelines (e.g., NCI-60 protocol) and dose-response validation (3–5 replicates) minimize variability. For example, trifluoromethyl derivatives showed IC₅₀ = 4.96 μM in PC3 cells in but higher activity (IC₅₀ = 2.1 μM) under hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.